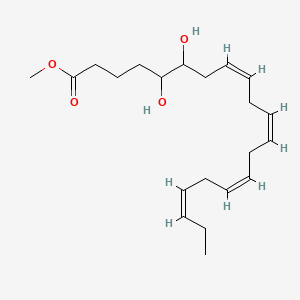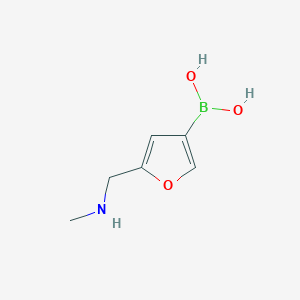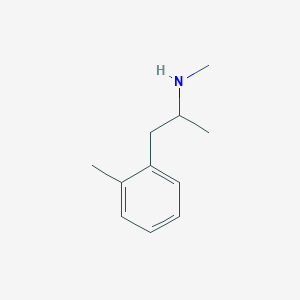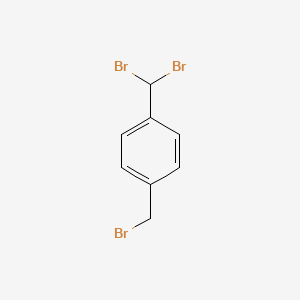
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of the class of fatty acid derivatives and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate typically involves multi-step organic reactions. The process begins with the preparation of the precursor fatty acid, followed by the introduction of hydroxyl groups at specific positions. The double bonds are introduced through controlled hydrogenation and dehydrogenation reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various industries.
化学反応の分析
Types of Reactions
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structural properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce saturated fatty acid derivatives.
科学的研究の応用
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of multiple double bonds and hydroxyl groups on chemical reactivity.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of specialized materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of (8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
(8Z,11Z,14Z,17Z)-Eicosa-8,11,14,17-tetraenoic acid: A similar compound with a carboxylic acid group instead of a methyl ester.
(8Z,11Z,14Z,17Z)-Methyl 5-Hydroxyicosa-8,11,14,17-tetraenoate: A derivative with one less hydroxyl group.
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyhexadeca-8,11,14,17-tetraenoate: A shorter chain analog.
Uniqueness
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate is unique due to its specific combination of multiple double bonds and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C21H34O4 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
methyl (8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20(23)17-15-18-21(24)25-2/h4-5,7-8,10-11,13-14,19-20,22-23H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- |
InChIキー |
NMHYPOVEIWAJAH-GJDCDIHCSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)OC)O)O |
正規SMILES |
CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)

![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)

![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)




